

Molecular Profile and Development Status of RAF265

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Compound Focus: Raf265

CAS No.: 927880-90-8

Cat. No.: S730364

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RAF265 (also known as CHIR-265) is an orally bioavailable small molecule inhibitor that dually targets both **RAF kinase** (including mutant BRAF) and **Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)** [1] [2]. This dual inhibition strategically combines direct antitumor activity against tumor cells with antiangiogenic effects on the tumor microenvironment [2].

The compound has a molecular weight of 518.13 g/mol and features an imidazo-benzimidazole core structure that facilitates potent kinase inhibition [3] [4]. It was developed as an improvement over earlier RAF inhibitors like sorafenib, with enhanced cellular potency and reduced CYP3A4 inhibition [3]. Despite advancing to Phase II clinical trials, primarily for metastatic melanoma, its development status remains investigational [5] [4].

Mechanism of Action and Signaling Pathways

RAF265 exerts its therapeutic effects through simultaneous inhibition of two critical signaling pathways driving tumor growth and survival.

BRAF/RAF Kinase Inhibition

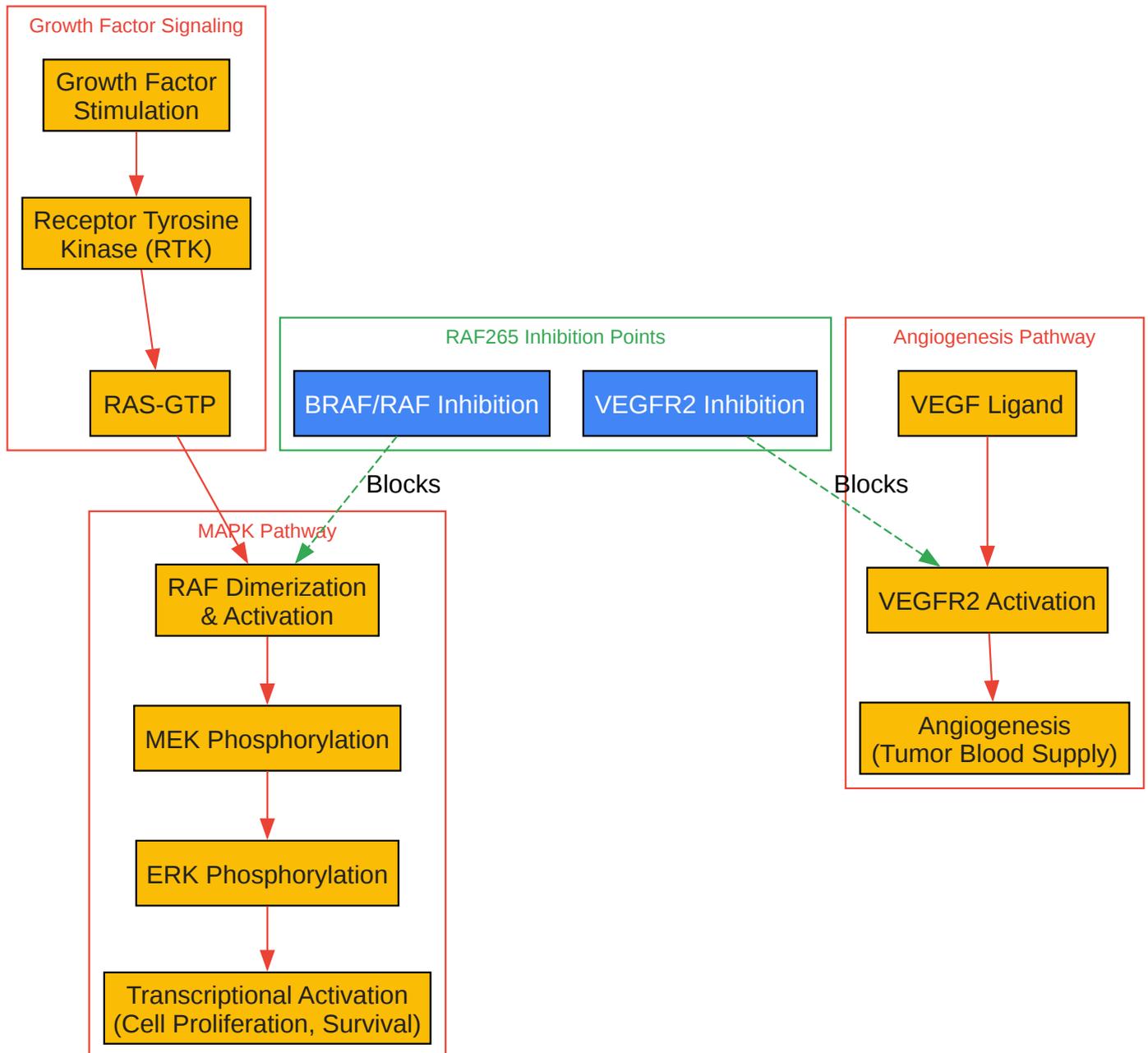
RAF265 is a potent inhibitor of multiple RAF isoforms, showing particular efficacy against the oncogenic BRAF V600E mutant ($IC_{50} = 0.0005 \mu M$) compared to wild-type BRAF ($IC_{50} = 0.070 \mu M$) and C-RAF ($IC_{50} = 0.019 \mu M$) [3]. It functions as a **type II kinase inhibitor**, binding to the inactive "DFG-out" conformation of the kinase and occupying a hydrophobic pocket adjacent to the ATP-binding site [6] [7].

This binding mode stabilizes the α C-helix in the OUT position, preventing RAF dimerization and activation [6].

VEGFR2 Inhibition and Anti-Angiogenic Effects

RAF265 potently inhibits VEGFR2 kinase activity ($IC_{50} = 30$ nM), disrupting VEGF-driven angiogenesis [1] [2]. In clinical studies, treatment with **RAF265** resulted in a significant temporal decrease in soluble VEGFR2 (sVEGFR-2) levels across all dose levels, confirming target engagement [5].

RAF265 Dual Inhibition of MAPK and Angiogenesis Pathways



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RAF265 simultaneously inhibits key nodes in the MAPK signaling pathway (BRAF/RAF) and angiogenesis pathway (VEGFR2), providing dual antitumor mechanisms.

Biochemical and Cellular Potency Profile

Table 1: Biochemical IC₅₀ Values of **RAF265** Against Key Kinase Targets

Kinase Target	IC ₅₀ (μM)	Biological Significance
BRAF V600E	0.0005	Primary oncogenic driver in ~50% of melanomas
Wild-type BRAF	0.070	Off-target effects may cause paradoxical activation
C-RAF	0.019	Alternative RAF isoform, resistance mechanism
VEGFR2	0.030	Key regulator of tumor angiogenesis
c-KIT	0.020	Stem cell factor receptor
PDGFRβ	0.010	Platelet-derived growth factor receptor

Table 2: Cellular Activity of **RAF265** in SKMEL-28 Melanoma Cells

Assay Type	IC ₅₀ (μM)	Experimental Context
pERK SKMEL-28 Target Modulation	0.14	Inhibition of phosphorylated ERK, measuring MAPK pathway suppression
SKMEL-28 Cell Proliferation	0.16	Reduction in cellular proliferation in BRAF V600E mutant melanoma cells

The biochemical profiling reveals **RAF265**'s potent activity against multiple kinases beyond its primary targets, including c-KIT and PDGFRβ, which may contribute to both efficacy and toxicity profiles [3].

Preclinical Evidence and Therapeutic Implications

Antitumor Efficacy in Models

In preclinical studies, **RAF265** demonstrated broad activity against various melanoma models. When tested against 17 patient-derived melanoma explants implanted in nude mice, **RAF265** treatment resulted in **significant tumor growth reduction** (>50%) in 7 of 17 models (41%). Notably, responses occurred in tumors with both wild-type BRAF (5 explants) and mutant BRAF V600E/K (2 explants), suggesting potential applicability beyond BRAF-mutant cancers [2]. Responding models showed reduced phosphorylated MEK1, decreased proliferation, and induction of apoptosis [2].

Inhibition of Osteoclast Formation and Bone Resorption

Beyond its direct antitumor effects, **RAF265** significantly impaired in vitro differentiation of peripheral blood mononuclear cells to osteoclasts induced by RANKL and M-CSF ($IC_{50} \approx 160$ nM) [1]. More potently, it inhibited osteoclast resorptive capacity ($IC_{50} \approx 20$ nM) [1]. Mechanistic studies revealed that **RAF265** treatment led to ERK inhibition and diminished expression of key osteoclastogenic factors c-fos and NFATc1 [1]. This activity suggests potential therapeutic applications for skeletal disorders associated with increased bone resorption.

Clinical Trial Data and Safety Profile

Phase I Clinical Trial Outcomes

A first-in-human phase I dose-escalation study enrolled 77 patients with locally advanced or metastatic melanoma to establish the maximum tolerated dose (MTD), safety profile, and antitumor efficacy of **RAF265** [5] [8].

*Table 3: Clinical Efficacy of **RAF265** in Phase I Trial*

Efficacy Parameter	Result	Patient Population
Objective Response Rate (RECIST)	12.1% (8/66 evaluable patients)	Mixed BRAF status
Complete Response	1 patient	BRAF mutation status not specified
Partial Response	7 patients	BRAF mutation status not specified
Partial Metabolic Response (FDG-PET)	20.7% (12/58 evaluable patients)	Mixed BRAF status
Responses in BRAF Mutant Patients	Reported	Specific count not provided
Responses in BRAF Wild-Type Patients	Reported	Specific count not provided

Pharmacokinetics and Pharmacodynamics

RAF265 demonstrated an exceptionally long serum half-life of approximately **200 hours**, supporting once-daily dosing [5]. The established maximum tolerated dose was **48 mg once daily** given continuously [5].

Pharmacodynamic assessments confirmed:

- **Dose-dependent p-ERK inhibition** in on-treatment tumor biopsies [5]
- Significant temporal **increase in placental growth factor levels** [5]
- **Decrease in soluble VEGFR-2 levels** across all dose levels [5]

Safety and Tolerability

The most common treatment-related adverse effects among the 77 patients included:

- **Fatigue (52%)**
- **Diarrhea (34%)**
- **Weight loss (31%)**

- Vitreous floaters (27%) [5] [8]

Key Experimental Protocols and Methodologies

In Vitro Osteoclast Formation and Resorption Assay

Purpose: To evaluate the effect of **RAF265** on osteoclast differentiation and bone resorption activity [1].

Methodology:

- Isolate peripheral blood mononuclear cells (PBMCs) from human blood samples
- Differentiate into osteoclasts using RANKL (100 ng/mL) and M-CSF (25 ng/mL) over 21 days
- Treat cultures with **RAF265** across concentration range (0-1000 nM)
- Assess osteoclast formation by tartrate-resistant acid phosphatase (TRAP) staining
- Evaluate resorptive capacity by culturing on calcium-coated wells and quantifying pit formation

Key Parameters:

- IC₅₀ for osteoclast formation: ~160 nM
- IC₅₀ for resorptive function: ~20 nM
- Mechanism analysis: ERK inhibition, reduced c-fos and NFATc1 expression

Biochemical Kinase Inhibition Assay

Purpose: To determine potency of **RAF265** against specific kinase targets [3].

Methodology:

- Express recombinant kinase domains of interest (BRAF V600E, wt-BRAF, CRAF, VEGFR2)
- Conduct kinase reactions with appropriate substrates and ATP
- Include **RAF265** across concentration gradient (typically 0.001-10 μM)
- Measure phosphorylation using appropriate detection method (radiometric, fluorescence, luminescence)
- Calculate IC₅₀ values from dose-response curves

Cellular Target Engagement and Proliferation Assay

Purpose: To assess **RAF265** activity in cellular context using BRAF V600E mutant SKMEL-28 melanoma cells [3].

Methodology:

- Culture SKMEL-28 cells in appropriate medium
- Treat with **RAF265** across concentration range (0.001-10 μ M) for 24-72 hours
- For target modulation: harvest cells, perform Western blotting for pERK and total ERK
- For proliferation: use MTT, CellTiter-Glo, or similar viability assay after 72-hour treatment
- Calculate IC₅₀ values from dose-response curves

Research Applications and Considerations

Potential Therapeutic Applications

- **Metastatic Melanoma:** Primary indication in clinical development, with activity in both BRAF mutant and wild-type tumors [5] [2]
- **Skeletal Disorders:** Preclinical data suggests potential for conditions with increased bone resorption [1]
- **Other BRAF-Mutant Cancers:** Potential application in colorectal, thyroid, and other BRAF-mutant cancers, though efficacy may be limited by resistance mechanisms [9] [6]

Combination Therapy Strategies

Rational combination approaches could include:

- **MEK inhibitors** to enhance pathway suppression and prevent resistance [9]
- **Immunotherapy agents** to leverage potential immunomodulatory effects of VEGF inhibition [7]
- **Alternative RAF inhibitors** with different dimerization properties to overcome dimer-driven resistance [6]

Research Implications

The development of **RAF265** provides important insights for:

- **Dual-target inhibitor design** balancing potency against multiple kinases
- **Structural basis of RAF inhibitor resistance** related to α C-helix positioning and dimerization [6]
- **Biomarker development** for patient stratification beyond BRAF mutation status

Conclusion

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To cite this document: Smolecule. [Molecular Profile and Development Status of RAF265]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b730364#raf265-braf-vegfr2-inhibitor]

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